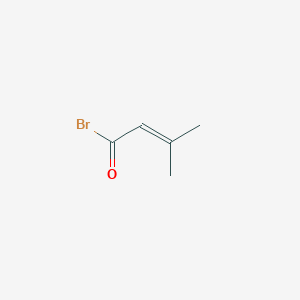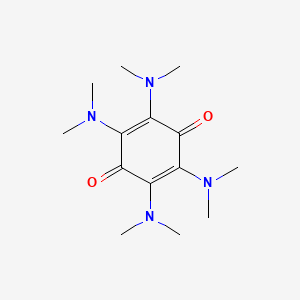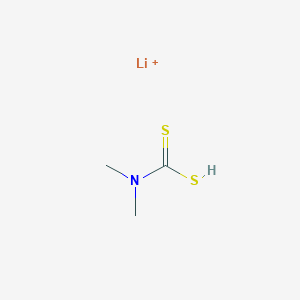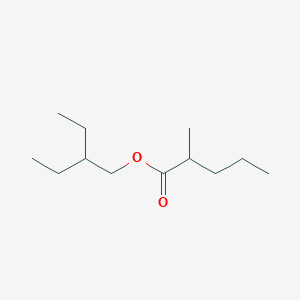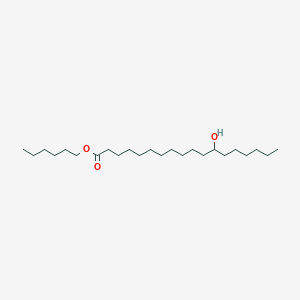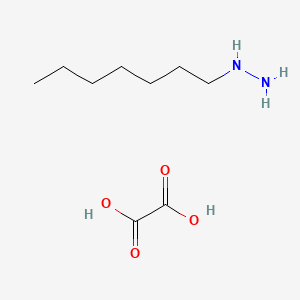
heptylhydrazine;oxalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptylhydrazine;oxalic acid is a compound formed by the combination of heptylhydrazine and oxalic acid Heptylhydrazine is an organic compound with the formula C7H18N2, while oxalic acid is a dicarboxylic acid with the formula C2H2O4
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Heptylhydrazine can be synthesized through the reaction of heptanal with hydrazine hydrate under acidic conditions. The reaction typically involves refluxing the mixture for several hours to obtain heptylhydrazine. Oxalic acid can be synthesized through the oxidation of carbohydrates or by the reaction of carbon monoxide with sodium hydroxide followed by acidification .
Industrial Production Methods
In industrial settings, oxalic acid is often produced through the oxidation of carbohydrates using nitric acid or by the reaction of carbon monoxide with sodium hydroxide. Heptylhydrazine is typically produced through the reaction of heptanal with hydrazine hydrate under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Heptylhydrazine;oxalic acid undergoes various chemical reactions, including:
Oxidation: Oxalic acid can act as a reducing agent and undergoes oxidation to form carbon dioxide and water.
Reduction: Heptylhydrazine can be reduced to form heptane and ammonia.
Substitution: Both heptylhydrazine and oxalic acid can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed depending on the desired product.
Major Products
Oxidation: Carbon dioxide and water.
Reduction: Heptane and ammonia.
Substitution: Various heptylhydrazine and oxalic acid derivatives.
Aplicaciones Científicas De Investigación
Heptylhydrazine;oxalic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of heptylhydrazine;oxalic acid involves its interaction with various molecular targets and pathways. Oxalic acid acts as a chelating agent, binding to metal ions and forming stable complexes . Heptylhydrazine interacts with enzymes and proteins, potentially inhibiting their activity or altering their function . The combined effects of these interactions contribute to the compound’s overall biological and chemical activity.
Comparación Con Compuestos Similares
Heptylhydrazine;oxalic acid can be compared with other similar compounds, such as:
Methylhydrazine;oxalic acid: Similar in structure but with a methyl group instead of a heptyl group.
Ethylhydrazine;oxalic acid: Contains an ethyl group instead of a heptyl group.
Propylhydrazine;oxalic acid: Contains a propyl group instead of a heptyl group.
Uniqueness
This compound is unique due to its longer heptyl chain, which can influence its chemical reactivity and biological interactions
Propiedades
Número CAS |
6340-32-5 |
|---|---|
Fórmula molecular |
C9H20N2O4 |
Peso molecular |
220.27 g/mol |
Nombre IUPAC |
heptylhydrazine;oxalic acid |
InChI |
InChI=1S/C7H18N2.C2H2O4/c1-2-3-4-5-6-7-9-8;3-1(4)2(5)6/h9H,2-8H2,1H3;(H,3,4)(H,5,6) |
Clave InChI |
TUSBMELKACZTJS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCNN.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,3,4-Thiadiazol-2-amine, N-[(4-methoxyphenyl)methylene]-5-phenyl-](/img/structure/B14722830.png)

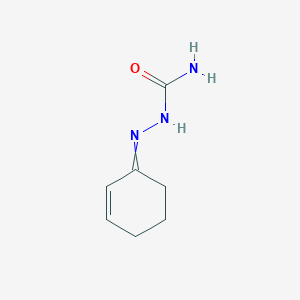
![3-[4-(3-aminopropyl)piperazin-1-yl]propan-1-amine;hexanedioic acid](/img/structure/B14722849.png)
